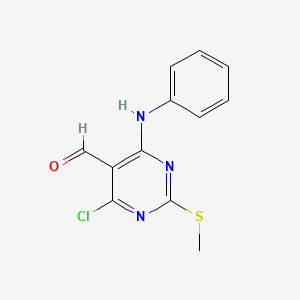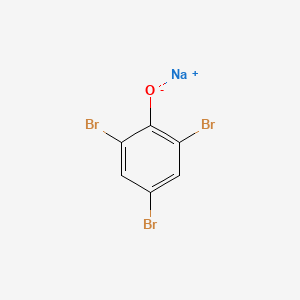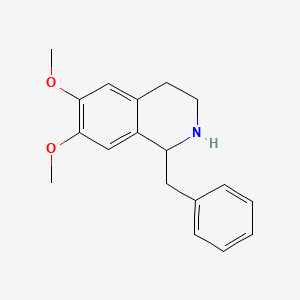
4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde
描述
4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C12H10ClN3OS It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the chlorination of 2-(methylthio)pyrimidine-5-carbaldehyde, followed by the introduction of a phenylamino group. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反应分析
Types of Reactions
4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde
- 2-(Methylthio)-4-chloropyrimidine-5-carboxaldehyde
- 4-Chloro-2-(methylthio)-5-pyrimidinecarboxaldehyde
Uniqueness
4-Chloro-2-(methylthio)-6-(phenylamino)pyrimidine-5-carbaldehyde is unique due to the presence of both a phenylamino group and an aldehyde group on the pyrimidine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
444605-10-1 |
|---|---|
分子式 |
C12H10ClN3OS |
分子量 |
279.75 g/mol |
IUPAC 名称 |
4-anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H10ClN3OS/c1-18-12-15-10(13)9(7-17)11(16-12)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,16) |
InChI 键 |
OOVFJRLQYBGISX-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=C(C(=N1)Cl)C=O)NC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]-](/img/structure/B8770177.png)




![7-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B8770210.png)

